5-Amino-8-fluoro-2-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
8-fluoro-2-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,12H2,1H3 |
InChI Key |
PVXPRQQJDJIXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 8 Fluoro 2 Methylquinoline
De Novo Synthesis Approaches to the Quinoline (B57606) Core
The foundational assembly of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classic name reactions providing reliable routes. These methods typically involve the cyclization of substituted anilines or anilides.
Cyclization Reactions Utilizing Precursor Anilines or Anilides
The most traditional syntheses of quinolines involve forming the pyridine (B92270) ring portion onto a pre-existing aniline (B41778) derivative, which already contains the desired substituents for the benzene (B151609) part of the quinoline.
The Skraup synthesis is a chemical reaction used to create quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. pharmaguideline.comorganicreactions.org The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.comiipseries.org The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline product. pharmaguideline.com
For the synthesis of 5-Amino-8-fluoro-2-methylquinoline, a potential starting material would be 2-fluoro-5-nitroaniline. The nitro group serves as a precursor to the final amino group. In the classic Skraup reaction, the cyclization with glycerol typically yields a quinoline unsubstituted on the newly formed heterocyclic ring. organicreactions.org This makes the direct introduction of the 2-methyl group challenging via the standard Skraup protocol.
Modifications to the Skraup reaction have been developed to improve yields and control the often violent nature of the reaction. cdnsciencepub.comresearchgate.net One significant improvement involves the use of acetylated amines instead of free bases, which can lead to a substantial increase in yield and a reduction in byproduct tars. cdnsciencepub.com Other variations include conducting the reaction in ionic liquid media or under microwave irradiation to enhance efficiency. iipseries.orgnih.gov
| Parameter | Description |
| Precursor Aniline | A primary aromatic amine with an unsubstituted ortho position. For the target compound, this would likely be 2-fluoro-5-nitroaniline. |
| Reagents | Glycerol (dehydrates to acrolein), concentrated sulfuric acid (catalyst and dehydrating agent), and an oxidizing agent (e.g., nitrobenzene, arsenic pentoxide). slideshare.net |
| Key Intermediate | Acrolein, formed in situ from glycerol. iipseries.org |
| General Conditions | The reactants are heated together. The reaction is known to be highly exothermic. |
The Friedländer synthesis is a straightforward and versatile method for producing poly-substituted quinolines. eurekaselect.com The reaction involves the acid- or base-catalyzed cyclocondensation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound that contains a reactive α-methylene group. alfa-chemistry.comorganicreactions.org The mechanism proceeds through an initial aldol condensation followed by cyclodehydration to form the quinoline ring. alfa-chemistry.com
To construct this compound via this route, a plausible starting 2-aminoaryl ketone would be 2-amino-3-fluoro-6-nitroacetophenone. The other reactant would need to provide the C2 and C3 atoms of the quinoline ring. While this method is highly versatile, the synthesis of the required multi-substituted 2-aminoaryl ketone can be complex.
Numerous catalytic variants have been developed to improve the efficiency and mildness of the Friedländer synthesis. nih.gov Catalysts range from Brønsted acids and Lewis acids to heterogeneous solid acid catalysts like zeolites and montmorillonite K-10. alfa-chemistry.comresearchgate.net The use of catalysts like iodine or p-toluenesulfonic acid can even enable the reaction to proceed under solvent-free conditions. alfa-chemistry.comorganic-chemistry.org
| Parameter | Description |
| Precursors | A 2-amino-substituted aromatic aldehyde or ketone (e.g., 2-amino-3-fluoro-6-nitroacetophenone) and a carbonyl compound with an α-methylene group. organicreactions.org |
| Catalysts | Can be acid-catalyzed (e.g., H₂SO₄, p-toluenesulfonic acid) or base-catalyzed (e.g., NaOH, KOtBu). alfa-chemistry.comorganicreactions.org Modern variants use Lewis acids or solid acids. eurekaselect.com |
| Reaction Type | Cyclocondensation reaction. alfa-chemistry.com |
| Advantages | Generally provides clean products and is one of the most simple and direct methods for substituted quinolines. eurekaselect.com |
The Doebner-von Miller reaction is a modification of the Skraup synthesis and is a widely used method for preparing substituted quinolines. nih.govwikipedia.org This acid-catalyzed reaction involves an aniline reacting with an α,β-unsaturated carbonyl compound. wikipedia.orgdrugfuture.com This approach is particularly well-suited for synthesizing 2-methylquinolines.
For the target compound, this compound, the synthesis would involve the reaction of 2-fluoro-5-nitroaniline with crotonaldehyde (an α,β-unsaturated aldehyde). The reaction, typically catalyzed by a Lewis or Brønsted acid, would directly assemble the 8-fluoro-2-methyl-5-nitroquinoline core. nih.gov The final amino group is then obtained by the reduction of the nitro group. This method avoids the issue of the classic Skraup synthesis, which does not easily allow for substitution on the heterocyclic ring. organicreactions.org
| Parameter | Description |
| Precursor Aniline | An aniline derivative, such as 2-fluoro-5-nitroaniline. |
| Carbonyl Component | An α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, to provide the 2-methyl group. nih.gov |
| Catalysts | Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid). wikipedia.org |
| Key Advantage | Directly introduces substituents onto the pyridine ring of the quinoline, making it ideal for producing 2-methylquinolines. |
Multi-Component Reactions for Efficient Quinoline Assembly
Multi-component reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. rsc.org This approach offers high atom economy and operational simplicity. researchgate.net Various MCRs have been developed for the synthesis of diverse quinoline scaffolds. rsc.org
A potential MCR strategy for synthesizing the target quinoline could involve a three-component reaction of a substituted aniline (2-fluoro-5-nitroaniline), an aldehyde, and an activated alkyne. The versatility of MCRs allows for the incorporation of significant structural diversity into the final products. rsc.org While a specific, optimized MCR for this compound may not be established, the general principles of MCRs offer a promising and efficient synthetic route. acs.org
Functional Group Interconversion Strategies to Introduce Amino, Fluoro, and Methyl Substituents
An alternative to de novo synthesis is the modification of a pre-existing, simpler quinoline core through functional group interconversion (FGI). imperial.ac.ukfiveable.me This strategy involves converting one functional group into another through processes like substitution, oxidation, or reduction. almerja.com
For this compound, a logical starting point would be 8-fluoro-2-methylquinoline. This precursor could be synthesized via the Doebner-von Miller reaction using 2-fluoroaniline and crotonaldehyde. The subsequent steps would focus on introducing the amino group at the C5 position.
The introduction of the amino group is typically achieved in a two-step sequence:
Nitration: Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions. pharmaguideline.com Nitration of 8-fluoro-2-methylquinoline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to introduce a nitro group at the C5 position, yielding 8-fluoro-2-methyl-5-nitroquinoline.
Reduction: The 5-nitro group can then be reduced to the desired 5-amino group. This is a standard transformation accomplished with a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).
This FGI approach can be advantageous if the precursor quinoline is readily accessible and the regioselectivity of the functionalization steps can be effectively controlled.
Stereoselective Introduction of Fluorine at C-8
The introduction of a fluorine atom at the C-8 position of the quinoline ring is a critical step in the synthesis of this compound. This transformation can be achieved through various fluorination strategies, including nucleophilic and C-H activation approaches.
Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion. In the context of quinoline synthesis, this can be a challenging transformation due to the electron-rich nature of the aromatic ring. However, concerted nucleophilic aromatic substitution (SNA) strategies have been developed that avoid the formation of high-energy Meisenheimer intermediates. rwth-aachen.deacs.org These methods often employ a chain process involving an asynchronous concerted transfer of a fluoride ion, an electron, and a proton. rwth-aachen.deacs.org While not stereoselective in the traditional sense for an achiral molecule, these methods provide regioselective control for the introduction of fluorine.
Another approach involves the use of metal fluoride complexes. For instance, a silver(I) fluoride mediated Chichibabin-type reaction has been utilized for the C2-selective fluorination of some quinolines. acs.org Although this example is for the C2 position, similar principles could be adapted for the C8 position with appropriate directing groups.
Direct C-H fluorination is an atom-economical and efficient strategy for introducing fluorine into a molecule without the need for pre-functionalized starting materials. rwth-aachen.de Palladium-catalyzed C(sp3)-H fluorination of 8-methylquinoline derivatives has been reported, utilizing a hypervalent iodine reagent as the oxidant in conjunction with a nucleophilic fluoride source like silver fluoride (AgF). ucla.edu In this approach, a chelate-directed C(sp3)-H activation of the 8-methylquinoline substrate generates a Pd(II) palladacycle intermediate. This intermediate is then oxidized to a key Pd(IV) intermediate, which subsequently undergoes reductive elimination to form the C-F bond. ucla.edu
While this method targets the methyl group at the C-8 position, the principles of directed C-H activation can be extended to the fluorination of the C-8 aromatic C-H bond itself with appropriate directing groups.
Regioselective Amination at C-5 (e.g., from nitro or halo precursors)
The introduction of an amino group at the C-5 position of the quinoline ring is another key synthetic step. This is commonly achieved through the reduction of a nitro group or the substitution of a halogen at this position.
The reduction of a 5-nitroquinoline derivative is a widely used method for the synthesis of 5-aminoquinolines. This transformation can be accomplished using various reducing agents. A common and efficient method involves the use of hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is generally high-yielding and proceeds under relatively mild conditions. Another established reducing agent for this purpose is stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid.
The synthesis of 5-aminoquinolines from 5-haloquinoline precursors can be achieved through nucleophilic aromatic substitution. However, this reaction can be challenging due to the relatively unreactive nature of the aryl halide. The use of strong bases and/or transition metal catalysts is often necessary to facilitate the substitution. For instance, the synthesis of various 4-aminoquinolines has been achieved by the condensation of appropriate amines with 4,7-dichloroquinoline in the presence of a base like potassium carbonate. nih.govplos.orgcuny.edunih.gov A similar strategy could be envisioned for the amination of a 5-haloquinoline.
Strategies for C-2 Methyl Group Incorporation
The incorporation of a methyl group at the C-2 position of the quinoline ring is often achieved during the construction of the quinoline core itself, using well-established named reactions.
The Doebner-von Miller reaction is a classic method for synthesizing 2-substituted quinolines. drugfuture.comwikipedia.orgnih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org To generate a 2-methylquinoline (B7769805), crotonaldehyde (an α,β-unsaturated aldehyde) can be used as the carbonyl component. The reaction is typically catalyzed by strong acids. drugfuture.com
The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgresearchgate.netwikipedia.orgresearchgate.net By selecting an appropriate β-diketone, a methyl group can be introduced at the C-2 position.
The Friedländer synthesis is another versatile method that involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as acetaldehyde, in the presence of an acid or base catalyst. wikipedia.orgresearchgate.netalfa-chemistry.comjk-sci.comorganicreactions.org This reaction directly leads to the formation of the quinoline ring with the desired substitution pattern.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry increasingly focuses on the development of more efficient, atom-economical, and environmentally benign methodologies. Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinoline and its derivatives.
Various transition metals, including palladium, copper, and rhodium, have been successfully employed to catalyze the synthesis of the quinoline core.
Palladium-catalyzed reactions have been extensively used for the construction of quinoline scaffolds. mdpi.comnih.govrsc.orgrsc.orgresearchgate.net These methods often involve dehydrogenative coupling or cascade reactions. For example, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to quinolines. rsc.org Palladium catalysis also enables the synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes. rsc.org
Copper-catalyzed synthesis offers a more economical and less toxic alternative to palladium. Copper catalysts have been utilized in domino reactions of enaminones with 2-halo-benzaldehydes to produce quinoline derivatives. rsc.org Copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles has also been reported for the synthesis of quinoline-4-thiols. acs.org Furthermore, an N-heterocyclic carbene copper-catalyzed indirect Friedländer reaction has been developed for quinoline synthesis at room temperature. rsc.org
Rhodium-catalyzed reactions provide another avenue for quinoline synthesis. Rhodium(III)-catalyzed C-H activation of heteroarenes and functionalization with bifunctional substrates allows for the construction of quinoline-fused heterocycles. snnu.edu.cnacs.org Additionally, rhodium-catalyzed alkyne hydroacylation offers a route to diversely substituted quinolines. acs.org
Data Tables
Table 1: Overview of Synthetic Strategies for this compound
| Synthetic Step | Methodology | Key Reagents/Catalysts | Relevant Subsections |
| C-8 Fluorination | Nucleophilic Fluorination | Fluoride source (e.g., KF, CsF) | 2.2.1.1 |
| C-H Fluorination | Pd catalyst, oxidant, fluoride source (e.g., AgF) | 2.2.1.2 | |
| C-5 Amination | Reduction of Nitro Group | Reducing agent (e.g., Hydrazine/Pd/C, SnCl2/HCl) | 2.2.2 |
| From Halo Precursor | Amine source, base, optional catalyst | 2.2.2 | |
| C-2 Methyl Incorporation | Doebner-von Miller Reaction | Aniline, crotonaldehyde, acid catalyst | 2.2.3 |
| Combes Synthesis | Aniline, β-diketone, acid catalyst | 2.2.3 | |
| Friedländer Synthesis | 2-aminobenzaldehyde, acetaldehyde, acid/base catalyst | 2.2.3 | |
| Quinoline Core Synthesis | Transition Metal Catalysis | Pd, Cu, or Rh catalysts | 2.3.1 |
Transition Metal-Catalyzed Coupling Reactions for Quinoline Synthesis
Palladium-Catalyzed N-Arylation for Amino Group Introduction
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is highly applicable for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base libretexts.orgwikipedia.orgacsgcipr.org. For the synthesis of the target molecule, a plausible precursor would be 5-bromo-8-fluoro-2-methylquinoline, which can be coupled with an ammonia equivalent or a protected amine.
The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands generally showing high efficacy. The reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, must be optimized for the specific substrates ias.ac.in.
A study on the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines via Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline provides a close analogy. In this work, various phosphine ligands were screened, and the reaction conditions were optimized to achieve high yields of the desired aminoquinoline derivatives ias.ac.in. These conditions can be adapted for the amination of 5-bromo-8-fluoro-2-methylquinoline.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 110-120 | Moderate | ias.ac.in |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110-120 | High | ias.ac.in |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | Good-Excellent | nih.gov |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good | libretexts.org |
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a step-economical and environmentally benign strategy for the synthesis of complex organic molecules, including functionalized quinolines nih.govnih.govrsc.orgrsc.org. This approach avoids the pre-functionalization of the starting material, such as halogenation, which is often required in traditional cross-coupling reactions. For the synthesis of this compound, a direct C-H amination at the C5 position of 8-fluoro-2-methylquinoline would be an ideal synthetic route.
While direct C-H amination of quinolines at the C5 position is still a developing area, related C-H functionalizations have been successfully demonstrated. For instance, the copper-catalyzed direct C-H bond C5-amidation of 8-amidoquinolines has been reported researchgate.net. Furthermore, the visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline (B160924) amides has been achieved, showcasing the accessibility of the C5 position to functionalization mdpi.com. The 8-amino group in these examples acts as a directing group, facilitating the regioselective functionalization. In the case of 8-fluoro-2-methylquinoline, the fluorine atom and the quinoline nitrogen could potentially influence the regioselectivity of C-H activation.
| Metal Catalyst | Nitrogen Source | Directing Group | Position | Reference |
| Copper(II) | N-fluorobenzenesulfonimide (NFSI) | 8-Amido | C5 | researchgate.net |
| Cobalt(II) | tBuONO | 8-Amino | C5 (Nitration) | mdpi.com |
| Copper(II) | Cu(NO₃)₂ | 8-Amino | C5 (Nitration) | mdpi.com |
| Palladium(II) | Various amines | 8-Amino | C-H Arylation | researchgate.netnih.gov |
Photochemical and Electrochemical Synthesis Routes
Photochemical and electrochemical methods offer alternative green synthetic pathways that often proceed under mild conditions without the need for harsh reagents. A plausible route to this compound using these techniques involves the reduction of a 5-nitro-8-fluoro-2-methylquinoline precursor.
Photochemical Reduction: The photochemical reduction of nitroarenes to their corresponding anilines is a well-established transformation. This can be achieved using various photosensitizers and hydrogen donors under visible or UV light irradiation nih.govresearchgate.netrsc.org. For instance, the enzymatic conversion of 6-nitroquinoline to 6-aminoquinoline highlights the biological relevance and feasibility of this reduction on the quinoline scaffold nih.gov.
Electrochemical Reduction: The electrochemical reduction of nitro compounds provides a controlled and often highly efficient method for the synthesis of amines. The reaction is typically carried out at a cathode in an electrolytic cell, and the selectivity can be tuned by controlling the electrode potential and the reaction medium. This method avoids the use of chemical reducing agents, reducing waste generation.
While specific examples for the photochemical or electrochemical reduction of 5-nitro-8-fluoro-2-methylquinoline are not extensively documented, the general applicability of these methods to nitroarenes suggests their potential for this transformation.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and improve product purity frontiersin.orgresearchgate.netmdpi.comias.ac.innih.govmdpi.commdpi.com. These advantages are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.
The Buchwald-Hartwig amination, as described in section 2.3.1.1, can be significantly accelerated using microwave irradiation. Several studies have reported the successful microwave-assisted amination of aryl halides, including quinoline derivatives, with reaction times often reduced from hours to minutes.
Solvent-free or solid-supported reactions represent another green chemistry approach that minimizes the use of volatile organic solvents researchgate.netmdpi.comias.ac.in. These reactions can also be effectively promoted by microwave irradiation. For the synthesis of this compound, a solvent-free Buchwald-Hartwig amination of 5-bromo-8-fluoro-2-methylquinoline with an appropriate ammonia source could be a highly efficient and environmentally friendly method.
| Reaction Type | Catalyst/Support | Conditions | Time | Yield | Reference |
| Skraup synthesis of 7-amino-8-methylquinoline | H₂SO₄, As₂O₅ | Microwave | Shorter than conventional | Not improved | nih.gov |
| Quinolines from anilines and vinyl ketones | InCl₃ on Silica Gel | Microwave, Solvent-free | Minutes | High | researchgate.netias.ac.in |
| Doebner-von Miller quinoline synthesis | H₂SO₄ | Microwave | Minutes | Good | mdpi.com |
| Buchwald-Hartwig amination | Pd catalyst | Microwave | 10-30 min | Good to excellent | chemrxiv.org |
Flow Chemistry Applications in Quinoline Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability chemrxiv.orgucd.ievapourtec.comnih.govresearchgate.netorganic-chemistry.orgthieme-connect.deplos.org. These features make it an attractive platform for the synthesis of fine chemicals and active pharmaceutical ingredients.
The synthesis of quinoline derivatives has been successfully adapted to continuous flow systems. For example, the Doebner-von Miller reaction has been performed in a flow reactor to produce 2-methylquinolines nih.gov. Furthermore, photochemical syntheses of quinolines are often well-suited for flow reactors, which allow for efficient irradiation of the reaction mixture ucd.ievapourtec.com.
The Buchwald-Hartwig amination has also been implemented in continuous flow setups. This can be challenging due to the formation of solid byproducts that can clog the reactor. However, strategies such as the use of soluble organic bases or specialized reactor designs have been developed to overcome this issue chemrxiv.org. A continuous flow process for the synthesis of this compound via Buchwald-Hartwig amination would offer a safe, efficient, and scalable manufacturing route.
| Reaction Type | Key Features | Throughput | Reference |
| Photochemical quinoline synthesis | High-power LED, tandem isomerization-cyclization | >1 gram/hour | ucd.ievapourtec.com |
| Doebner-von Miller reaction | Strong acid, acrolein | Not specified | nih.gov |
| Buchwald-Hartwig amination | Soluble organic base (DBU) | Lab scale | chemrxiv.org |
| Hydroxychloroquine synthesis | Multi-step, integrated process | Multigram scale | plos.org |
Chemical Reactivity and Transformation Chemistry of 5 Amino 8 Fluoro 2 Methylquinoline
Reactivity at the Amino Group (C-5)
The amino group at the C-5 position is a primary site for electrophilic attack, readily participating in a variety of bond-forming reactions. Its nucleophilicity makes it a key handle for derivatization.
The primary amino group of 5-Amino-8-fluoro-2-methylquinoline is readily acylated, sulfonylated, and alkylated. These reactions are fundamental in modifying the electronic and steric properties of the molecule.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base proceeds smoothly to yield the corresponding amides. For instance, treatment with acetyl chloride would yield N-(8-fluoro-2-methylquinolin-5-yl)acetamide. These reactions are typically high-yielding and serve to protect the amino group or to introduce new functional moieties.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in a basic medium leads to the formation of sulfonamides. The resulting N-(8-fluoro-2-methylquinolin-5-yl)-4-methylbenzenesulfonamide showcases the utility of this transformation in creating compounds with potential applications in medicinal chemistry.
Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl groups. This involves the initial condensation with an aldehyde or ketone to form a Schiff base, which is then reduced in situ to the desired secondary or tertiary amine.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |
| Alkylation (Reductive Amination) | Aldehyde/Ketone then NaBH4 | Secondary/Tertiary Amine |
Interactive Data Table: Click on a row to see a representative reaction scheme (functionality not available in this document).
The C-5 amino group can be converted to a diazonium salt, a highly versatile intermediate. This is typically achieved by treating this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).
The resulting 8-fluoro-2-methylquinoline-5-diazonium salt is electrophilic and can react with electron-rich aromatic compounds, such as phenols or anilines, in a process known as diazo coupling. This reaction is a cornerstone of azo dye synthesis, leading to the formation of intensely colored azo compounds. The position of the fluoro and methyl groups on the quinoline (B57606) ring can influence the final color (λmax) of the dye produced.
The amino group readily undergoes condensation reactions with various carbonyl compounds, including aldehydes and ketones, to form Schiff bases (imines). This reaction typically requires acid or base catalysis and involves the removal of a water molecule. The formation of these C=N double bonds is a robust and widely used transformation in organic synthesis, providing a pathway to more complex molecular architectures. The resulting imines can be valuable intermediates themselves or can be reduced to form stable secondary amines.
Reactivity at the Fluoro Group (C-8)
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoro group at C-8 generally unreactive. However, under specific conditions, it can be induced to participate in transformations.
The C-8 fluoro group can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The viability of this reaction is enhanced by the electron-withdrawing nature of the quinoline ring's nitrogen atom, which helps to stabilize the intermediate Meisenheimer complex.
For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups. In this molecule, the quinoline nitrogen assists in this activation. However, the presence of the electron-donating amino group at C-5 can partially counteract this effect. Nonetheless, reactions with potent nucleophiles like alkoxides (e.g., sodium methoxide), thiolates, or amines at elevated temperatures can lead to the substitution of the fluorine atom.
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium Methoxide (NaOMe) | 8-Methoxy-2-methylquinolin-5-amine |
| Thiolate | Sodium Thiophenolate (NaSPh) | 8-(Phenylthio)-2-methylquinolin-5-amine |
| Amine | Pyrrolidine | 8-(Pyrrolidin-1-yl)-2-methylquinolin-5-amine |
Interactive Data Table: Click on a row to see representative reaction conditions (functionality not available in this document).
Modern synthetic methods have enabled the functionalization of even strong C-F bonds through transition-metal-catalyzed cross-coupling reactions. While challenging, C-F bond activation of fluoroquinolines can be achieved using specific catalytic systems, often involving palladium or nickel catalysts with specialized ligands.
These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-8 position. For example, coupling reactions with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or amines (Buchwald-Hartwig amination) could potentially replace the fluorine atom, although such transformations on this specific substrate would require carefully optimized and highly active catalyst systems due to the strength of the C-F bond. These advanced methods open up possibilities for creating novel quinoline derivatives that are inaccessible through traditional SNAr pathways.
Cross-Coupling Reactions Involving the C-8 Fluorine
The fluorine atom at the C-8 position of the quinoline ring is a key site for nucleophilic aromatic substitution (SNAr), a class of reactions fundamental to the synthesis of diverse functionalized quinolines. The electron-deficient nature of the quinoline ring system, enhanced by the electronegativity of the nitrogen atom, renders the attached halogen susceptible to displacement by nucleophiles. While direct cross-coupling of aryl fluorides can be challenging, their conversion via SNAr provides intermediates for subsequent coupling reactions.
The reactivity of the C-8 fluorine is analogous to that of other fluoroquinolones used in medicinal chemistry. For instance, the C-7 fluorine of the fluoroquinolone antibiotic core is commonly displaced by N-nucleophiles, such as piperazine (B1678402) derivatives, to synthesize potent antibacterial agents. nih.gov This substitution is a critical step in the synthesis of hybrid compounds where fluoroquinolones are linked to other bioactive moieties. nih.gov In a similar vein, the C-8 fluorine of this compound is an attractive site for introducing a variety of substituents.
The success of SNAr at this position is influenced by several factors, including the nature of the nucleophile and the reaction conditions. Steric hindrance around the reaction site can also play a role; for example, a methoxy (B1213986) group at C-8 in moxifloxacin (B1663623) has been noted to create steric hindrance that affects the rotation of substituents at the adjacent C-7 position. nih.gov For this compound, the peri-relationship between the C-8 fluorine and the C-1 nitrogen may influence the approach of incoming nucleophiles. The reaction typically proceeds by the attack of a nucleophile (e.g., amines, thiols, or alcohols) to form a Meisenheimer complex, followed by the expulsion of the fluoride (B91410) ion. The resulting amino-, thio-, or alkoxy-substituted quinolines can then be used in further transformations.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoroquinolone Scaffolds This table presents examples of SNAr on related fluoroquinolone structures to illustrate the potential reactivity of the C-8 fluorine.
| Fluoroquinolone Core | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Norfloxacin (C-7 F) | Naphthalimide derivative | Fluoroquinolone-Naphthalimide Hybrid | nih.gov |
| Ciprofloxacin (C-7 F) | Bisaryl urea (B33335) | C7-Urea Conjugate | nih.gov |
Reactivity at the Methyl Group (C-2)
The methyl group at the C-2 position, often referred to as a quinaldine (B1664567) moiety, is activated by the adjacent nitrogen atom and exhibits significant reactivity. nih.gov This activation allows for a range of chemical transformations, including oxidation, halogenation, and condensation reactions.
Oxidation: The C-2 methyl group of quinolines can be selectively oxidized to various functional groups, including aldehydes and carboxylic acids, using a range of oxidizing agents. The choice of reagent and reaction conditions determines the final product. For instance, selenium dioxide (SeO2) is a classic reagent used for the oxidation of 2-methylquinolines to their corresponding 2-quinolinecarboxaldehydes. tandfonline.comrsc.org Studies have shown that using an excess of SeO2 in boiling dioxane can yield aldehydes, which are valuable synthetic intermediates. tandfonline.com
More powerful oxidizing agents can convert the methyl group directly to a carboxylic acid. Nickel peroxide has been employed for the room temperature oxidation of 2-methylquinoline (B7769805) derivatives to quinoline-2-carboxylic acids in high yield. tandfonline.com Similarly, reagents like potassium permanganate (B83412) (KMnO4), under appropriate conditions (e.g., hot and alkaline), can also achieve this transformation. youtube.com
Table 2: Oxidation of 2-Methylquinoline Derivatives
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| Selenium Dioxide (SeO2) | 2-Quinolinecarboxaldehyde | Boiling dioxane | tandfonline.com |
| Nickel Peroxide | Quinoline-2-carboxylic acid | Aqueous base, 25°C | tandfonline.com |
| Potassium Permanganate (KMnO4) | Quinoline-2-carboxylic acid | Alkaline, heat | youtube.com |
Halogenation: The C-2 methyl group can undergo halogenation, particularly under basic conditions. This reactivity is analogous to the haloform reaction of methyl ketones, where the acidity of the α-protons is enhanced. Treatment with reagents like bromine in an alkaline medium can lead to trihalogenated intermediates (e.g., -CBr3), which can then be hydrolyzed to a carboxylic acid. youtube.com
The activated methyl group of 2-methylquinolines readily participates in condensation reactions with aldehydes and ketones, a reaction often referred to as a Claisen-Schmidt condensation. masterorganicchemistry.com The reaction is typically base-catalyzed, proceeding through the formation of an enamine-like intermediate (2-methylene-1,2-dihydroquinoline). rsc.org This intermediate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.
Kinetic studies on the condensation of 2-methylquinoline with various benzaldehydes in acetic anhydride (B1165640) have shown that the reaction yields trans-β-(2-quinolyl)styrenes. rsc.org The process involves an initial addition, followed by esterification and a final elimination step. The addition step is typically rate-determining and is accelerated by electron-withdrawing groups on the aldehyde. rsc.org This reaction provides a powerful method for C-C bond formation and the synthesis of complex vinyl-quinoline derivatives.
Electrophilic and Nucleophilic Substitution on the Quinoline Core
The quinoline ring system can undergo both electrophilic and nucleophilic substitution, with the regiochemical outcome dictated by the inherent electronic properties of the bicyclic system and the influence of existing substituents.
Electrophilic Substitution: In general, electrophilic aromatic substitution on an unsubstituted quinoline ring occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. pharmaguideline.comquimicaorganica.org The preferred positions for attack are C-5 and C-8. pharmaguideline.comquimicaorganica.org
In this compound, the substitution pattern significantly directs the regioselectivity. The amino group at C-5 is a powerful activating, ortho- and para-directing group. The fluorine atom at C-8 is a deactivating but ortho- and para-directing group. The methyl group at C-2 has a weak activating effect. The powerful directing effect of the C-5 amino group would strongly favor electrophilic attack at the C-6 position (ortho) and potentially the C-4 position. However, attack at C-4 would disrupt the pyridine (B92270) ring's aromaticity in the intermediate, making C-6 the most probable site for electrophilic substitution.
Nucleophilic Substitution: Conversely, nucleophilic substitution typically occurs on the electron-poor pyridine ring, with C-2 and C-4 being the most activated positions. youtube.com In the subject molecule, the C-2 position is occupied by a methyl group. The C-4 position, being para to the ring nitrogen, is a highly favorable site for nucleophilic attack, especially if a leaving group is present. This is well-documented for 4-chloroquinolines, which readily undergo SNAr with amines to produce 4-aminoquinolines. nih.gov While the parent this compound does not have a leaving group at C-4, this position represents a site of latent reactivity that could be exploited after appropriate functionalization.
Ring-Opening: The robust aromatic quinoline core is generally resistant to ring-opening reactions. However, under harsh conditions, cleavage can occur. Strong oxidizing agents, for example, have been shown to cleave the benzene (B151609) ring of the quinoline system, leaving the pyridine dicarboxylic acid. youtube.com In organometallic chemistry, pyridine ring-opening of quinoline ligands coordinated to metal centers like Rhenium has been observed under mild conditions, highlighting a potential pathway for degradation or functionalization. acs.org
Rearrangement: Quinoline derivatives can undergo various molecular rearrangements. A notable example is the rearrangement of N-lithio-1,2-dihydroquinolines, which, upon reaction with acid chlorides or esters and further treatment with organolithium compounds, can rearrange to form tertiary carbinols. rsc.org Such rearrangements, while often specific to certain reaction conditions and substitution patterns, underscore the potential for skeletal transformations within the quinoline framework.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| Benzaldehyde |
| Bromine |
| Ciprofloxacin |
| 2-Quinolinecarboxaldehyde |
| Quinoline-2-carboxylic acid |
| Moxifloxacin |
| Nickel peroxide |
| Norfloxacin |
| Ofloxacin |
| Potassium permanganate |
| Selenium dioxide |
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations, which form the bedrock of understanding and optimizing chemical reactions, appear to be absent for this compound in the current body of scientific literature. Such studies are crucial for elucidating the precise step-by-step pathway of a transformation, involving the movement of electrons, bond formation, and bond breakage.
No specific kinetic data or reaction rate studies for transformations involving this compound have been reported. Kinetic studies would provide quantitative insight into how factors like concentration, temperature, and catalysts influence the rate of a reaction, allowing for the determination of the reaction order, rate constants, and activation energy. This information is fundamental to understanding a reaction's mechanism and for its practical application in synthesis.
The identification or characterization of reaction intermediates for any key transformation of this compound is not described in the available research. Elucidating intermediates, which are transient species formed during a reaction, is often achieved through spectroscopic techniques (like NMR, IR, or Mass Spectrometry) under specialized conditions or through computational modeling. This information is critical for confirming a proposed reaction mechanism. Without such studies, the nature of any intermediates in reactions of this compound remains speculative.
Systematic Functionalization of the Amino Group
The C5-amino group is a primary nucleophilic center, making it an ideal starting point for a wide array of functionalization reactions.
The primary amine can be readily acylated to form a diverse library of amides. This transformation is typically achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents. This strategy has been applied to other aminoquinoline scaffolds to link them with various moieties, such as natural antioxidant acids nih.gov.
Similarly, the reaction with isocyanates and isothiocyanates provides access to ureas and thioureas, respectively. These functional groups introduce new hydrogen bond donors and acceptors, which can significantly influence molecular recognition and pharmacokinetic properties.
Sulfonamides can be prepared by treating the amino group with various sulfonyl chlorides. This approach is demonstrated in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, where the amino-hydroxyquinoline precursor is reacted with different sulfonyl chlorides in the presence of a base nih.gov.
| Derivative Type | Generic Reagent | Resulting Functional Group Structure |
|---|---|---|
| Amide | R-COCl (Acyl Chloride) | -NH-C(=O)-R |
| Urea | R-NCO (Isocyanate) | -NH-C(=O)-NH-R |
| Thiourea (B124793) | R-NCS (Isothiocyanate) | -NH-C(=S)-NH-R |
| Sulfonamide | R-SO₂Cl (Sulfonyl Chloride) | -NH-SO₂-R |
The amino group can also participate in condensation reactions to construct new heterocyclic rings. For instance, reactions with diketones or equivalent reagents can lead to the formation of substituted pyrroles or other N-heterocycles fused or appended to the quinoline core. This strategy dramatically alters the shape and electronic profile of the parent molecule, opening avenues to new chemical entities.
Strategic Modifications Involving the Fluorine Atom
The fluorine atom at the C8 position is a key modulator of the molecule's electronic properties and can be either a stable substituent or a reactive leaving group depending on the synthetic context.
In the development of many bioactive molecules, particularly fluoroquinolone antibacterials, the fluorine atom is a critical component for activity and is retained throughout multi-step syntheses mdpi.commdpi.com. The carbon-fluorine bond is exceptionally strong and stable under many reaction conditions, allowing for extensive modifications at other positions of the this compound scaffold without its cleavage. This stability is advantageous for preserving the electronic benefits conferred by the fluorine, such as blocking metabolic oxidation at that position.
While robust, the C8-fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the ring system towards nucleophilic attack. Under appropriate conditions, often involving strong nucleophiles and elevated temperatures, the fluoride ion can act as a leaving group. This allows for the introduction of a variety of substituents, including alkoxy, aryloxy, and amino groups, at the C8 position, providing a pathway to analogues that are otherwise difficult to access.
Elaboration and Diversification at the Methyl Group
The C2-methyl group, while less reactive than the amino group, is a valuable handle for C-C and C-H bond functionalization.
An exploration of the synthetic pathways for modifying the chemical compound "this compound" reveals a landscape rich with potential for derivatization and analogue development. These strategies are crucial for expanding the chemical space around this core structure, enabling the fine-tuning of its physicochemical and biological properties. The following sections detail established and emerging methodologies for its modification, focusing on the C-2 side chain, regioselective functionalization of the quinoline core, and the construction of larger molecular architectures.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the specific environment of the fluorine atom within the 5-Amino-8-fluoro-2-methylquinoline molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom, leading to a predictable pattern of shielding and deshielding effects. uncw.edu The methyl group at the C2 position typically appears as a singlet in the upfield region of the spectrum. The protons of the amino group at C5 are expected to show a broad signal, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline (B57606) ring system are characteristic and are further modulated by the substituents. The carbon atom attached to the fluorine (C8) will show a large coupling constant (¹JCF) due to spin-spin coupling, which is a definitive indicator of the fluorine's position. The presence of the amino group at C5 and the methyl group at C2 also results in characteristic shifts for the respective carbon atoms. The interpretation of ¹H and ¹³C NMR data is often aided by computational predictions and comparison with spectra of structurally related quinoline derivatives. tsijournals.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (at C2) | ~2.5 | ~25 |
| H3 | ~7.2 | - |
| H4 | ~8.0 | - |
| C2 | - | ~158 |
| C3 | - | ~122 |
| C4 | - | ~135 |
| C4a | - | ~148 |
| H6 | ~6.8 | - |
| H7 | ~7.0 | - |
| C5 | - | ~140 |
| C6 | - | ~110 |
| C7 | - | ~115 (d, JCF ≈ 5 Hz) |
| C8 | - | ~155 (d, ¹JCF ≈ 240 Hz) |
| C8a | - | ~138 (d, JCF ≈ 10 Hz) |
| NH₂ (at C5) | ~4.5 (broad) | - |
Note: These are predicted values based on known substituent effects on the quinoline ring system and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. researchgate.net In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the C8-fluorine atom. The chemical shift of this fluorine atom is influenced by the electronic effects of the amino and methyl groups on the quinoline ring. Furthermore, the fluorine signal will exhibit coupling to the adjacent aromatic proton (H7), resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum. This coupling provides further confirmation of the substitution pattern. The analysis of ¹⁹F NMR spectra of similar fluoroquinoline compounds aids in the precise assignment of the fluorine resonance. nih.gov
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is typically employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons in the aromatic rings. For instance, the correlation between H6 and H7 can be established.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). It is instrumental in assigning the protonated carbons of the quinoline ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and for connecting different spin systems. For example, correlations from the methyl protons to C2 and C3, and from the amino protons to C5 and C6 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern by observing through-space interactions between, for example, the amino protons at C5 and the proton at C6. The application of these 2D NMR methods provides a comprehensive and definitive structural elucidation of this compound. magritek.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and to deduce the structural features of this compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The experimentally determined exact mass is compared with the calculated theoretical mass for the chemical formula C₁₀H₉FN₂, confirming the molecular formula and providing strong evidence for the compound's identity.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₉FN₂ |
| Calculated Exact Mass | 176.0750 |
| Observed m/z (e.g., [M+H]⁺) | Expected around 177.0828 |
Note: The observed m/z will depend on the ionization technique used (e.g., ESI, APCI) and the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).
Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of aminoquinoline derivatives often involves characteristic losses of small neutral molecules or radicals. nih.gov For this compound, expected fragmentation pathways could include the loss of HCN from the pyridine (B92270) ring, the loss of a methyl radical from the C2 position, and cleavages around the amino group. The fragmentation pattern of the quinoline core is also well-documented and can be used to confirm the core structure. researchgate.net By carefully analyzing the MS/MS spectrum, the connectivity of the atoms within the molecule can be pieced together, providing a detailed map of its fragmentation pathways and further corroborating the proposed structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes within the "this compound" molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational transitions of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds and functional groups. For "this compound," the IR spectrum is expected to exhibit characteristic peaks that confirm the presence of the amino group, the quinoline core, and the carbon-fluorine bond.
The N-H stretching vibrations of the primary amino group are typically observed in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the aromatic quinoline ring and the methyl group are expected to appear around 3100-3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1650-1450 cm⁻¹ range. mdpi.com Furthermore, the in-plane and out-of-plane bending vibrations of the C-H bonds occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. scialert.net The presence of the fluorine substituent is indicated by a C-F stretching vibration, which typically appears in the 1400-1000 cm⁻¹ region. mdpi.com
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretching | 3500-3300 | Amino Group |
| C-H Stretching (Aromatic) | 3100-3050 | Quinoline Ring |
| C-H Stretching (Methyl) | 3000-2900 | Methyl Group |
| C=C/C=N Stretching | 1650-1450 | Quinoline Ring |
| C-F Stretching | 1400-1000 | Fluoro Group |
| C-H In-plane Bending | 1300-1000 | Aromatic/Methyl |
| C-H Out-of-plane Bending | 900-650 | Aromatic |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity is dependent on a change in the polarizability of the molecule. This often results in strong signals for non-polar bonds and symmetric vibrations.
For "this compound," the Raman spectrum would be particularly useful for identifying the vibrations of the quinoline ring system. The symmetric breathing vibrations of the aromatic rings are typically strong in Raman spectra. The C-C stretching modes within the quinoline skeleton are also expected to be prominent. nih.govacs.org Similar to IR spectroscopy, the N-H and C-H stretching vibrations will be present, although their intensities may differ. The C-F stretching vibration can also be observed in the Raman spectrum.
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic structure, conjugation, and potential luminescent properties of "this compound."
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum reveals the wavelengths of maximum absorption (λmax), which are characteristic of the electronic transitions within the molecule.
The UV-Vis spectrum of "this compound" is expected to show absorption bands arising from π-π* transitions within the conjugated quinoline ring system. researchgate.net The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-methylquinoline (B7769805), indicating an extension of the conjugation. researchgate.net The exact position of the λmax values will also be influenced by the fluorine substituent and the solvent used for the measurement. Generally, quinoline derivatives exhibit absorption in the range of 280 to 510 nm. researchgate.net
Table 2: Predicted UV-Visible Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Molecular Origin |
|---|---|---|
| π → π* | 280 - 400 | Quinoline Ring System |
| n → π* | 350 - 500 | Heterocyclic N and Amino Group |
Fluorescence Spectroscopy (for fluorescent derivatives)
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent, and the introduction of an amino group can enhance these properties.
If "this compound" or its derivatives exhibit fluorescence, this technique can be used to determine its emission spectrum, quantum yield, and fluorescence lifetime. The fluorescence emission is typically observed at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence properties are highly sensitive to the molecular structure and the local environment, making fluorescence spectroscopy a powerful tool for probing intermolecular interactions.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of "this compound" would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the quinoline ring system, the conformation of the amino and methyl groups relative to the ring, and the precise bond distances and angles. researchgate.net Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular hydrogen bonding involving the amino group and the quinoline nitrogen, as well as other non-covalent interactions that stabilize the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 3: Anticipated Crystal Structure Data for this compound (based on related structures)
| Parameter | Expected Value/System | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Basic crystal symmetry |
| Space Group | e.g., P2₁/c, Pbca | Detailed symmetry elements |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the unit cell |
| Bond Lengths (e.g., C-N, C-F) | ~1.3-1.4 Å | Confirms covalent bonding |
| Bond Angles | ~120° for sp² centers | Defines molecular geometry |
| Intermolecular Interactions | Hydrogen bonds, π-stacking | Governs solid-state packing |
Analysis of Crystal Packing and Intermolecular Interactions
To date, the crystal structure of this compound has not been reported in open-access crystallographic databases. A standard approach to determine its solid-state structure would involve single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, and bond angles.
From the resulting crystal structure, a detailed analysis of the crystal packing and intermolecular interactions would be conducted. Key interactions to investigate would include:
Hydrogen Bonding: The presence of the primary amine (-NH₂) group and the nitrogen atom within the quinoline ring suggests the potential for significant hydrogen bonding. N-H···N and N-H···F interactions would be of particular interest in dictating the supramolecular assembly.
π-π Stacking: The aromatic quinoline core is likely to participate in π-π stacking interactions, which are crucial in the packing of planar aromatic molecules. The geometry of these interactions (e.g., parallel-displaced, T-shaped) would be analyzed.
A hypothetical data table for such an analysis is presented below.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| Hydrogen Bond | N-H (amine) | N (quinoline) | Data not available | Data not available |
| Hydrogen Bond | N-H (amine) | F | Data not available | Data not available |
Absolute Configuration Assignment (if chiral)
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the assignment of an absolute configuration is not applicable.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
As this compound is achiral, it does not exhibit a circular dichroism (CD) spectrum. However, if a chiral center were introduced into the molecule, for instance, by derivatization at the amino group with a chiral auxiliary, the resulting derivative would be chiral and would be expected to show a CD spectrum.
The CD spectrum provides information about the differential absorption of left and right circularly polarized light, which is dependent on the three-dimensional arrangement of atoms in the molecule. The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the chiral derivative, often in conjunction with quantum chemical calculations.
No published research on the synthesis or chiroptical properties of chiral derivatives of this compound was found.
Computational and Theoretical Investigations of 5 Amino 8 Fluoro 2 Methylquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.orgrsc.orgnih.gov DFT methods are routinely used to predict a wide array of molecular properties for quinoline (B57606) derivatives and other heterocyclic compounds. researchgate.netresearchgate.net
Electronic Structure Analysis (HOMO-LUMO energy levels, charge distribution)
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For substituted quinolines, the positions of the HOMO and LUMO can be influenced by the nature and position of the substituents. rsc.org
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. researchgate.net In 5-Amino-8-fluoro-2-methylquinoline, the electronegative fluorine and nitrogen atoms would be expected to create regions of negative potential, while the amino group's hydrogen atoms and the aromatic protons would likely be in regions of positive potential. This information is vital for predicting intermolecular interactions.
Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis spectra, IR vibrational frequencies)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of quinoline derivatives with a reasonable degree of accuracy, which is invaluable for interpreting experimental spectra. researchgate.nettsijournals.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. rsc.orgnih.gov This allows for the prediction of the absorption wavelengths and can help understand the compound's color and photophysical properties.
IR Vibrational Frequencies: DFT calculations can determine the vibrational modes of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net The calculated frequencies and intensities can be compared with experimental IR spectra to confirm the structure of the synthesized molecule. astrochem.orgresearchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time. nih.gov
Conformational Dynamics and Flexibility Studies
MD simulations can be used to explore the conformational landscape of this compound in a more dynamic way than static DFT calculations. These simulations can reveal how the molecule flexes and changes its shape over time, providing a more realistic picture of its behavior in a given environment. This is particularly useful for understanding how the molecule might interact with biological targets, such as enzymes. nih.gov
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the study of how properties such as conformation and charge distribution are affected by different solvents. For instance, the hydrogen bonding capabilities of the amino group would be highly dependent on whether the solvent is protic or aprotic.
Reaction Mechanism Modeling and Energetics
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates. For quinoline derivatives, methods like Density Functional Theory (DFT) are frequently employed to elucidate reaction mechanisms. rsc.orgrsc.orgnih.gov
The transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. Its characterization is a cornerstone of understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate.
Experimental techniques, such as kinetic isotope effect (KIE) studies, can be used to validate computational transition state models. nih.gov For example, a study on the enzymatic arsenolysis of 5'-methylthioadenosine (MTA) utilized KIEs to define a transition state with a dissociative SN1 character. nih.gov Similar combined experimental and computational approaches could be applied to reactions involving this compound to precisely characterize its transition states.
Table 1: Illustrative Transition State Parameters for a Hypothetical Reaction
| Parameter | Description | Illustrative Value |
| Activation Energy (ΔE‡) | The energy barrier for the reaction. | 20-30 kcal/mol |
| Key Bond Length (Forming) | The distance between two atoms forming a new bond in the transition state. | 1.8 - 2.5 Å |
| Key Bond Length (Breaking) | The distance between two atoms of a bond that is breaking in the transition state. | 1.9 - 2.8 Å |
| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | -200 to -500 cm⁻¹ |
This table provides hypothetical data based on typical values for organic reactions and is for illustrative purposes only, as specific data for this compound is not available.
Many reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry is invaluable for mapping these pathways and understanding the factors that control selectivity (chemo-, regio-, and stereoselectivity). For substituted quinolines, the nature and position of the substituents have a profound impact on reactivity and selectivity.
In the case of this compound, the electron-donating amino group at the C5 position and the electron-withdrawing fluoro group at the C8 position, along with the methyl group at C2, would create a unique electronic landscape. DFT calculations, particularly the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps, can predict the most likely sites for electrophilic or nucleophilic attack. rsc.orgphyschemres.org The HOMO often indicates the region most susceptible to electrophilic attack, while the LUMO points to the likely site for nucleophilic attack.
For example, in the Povarov reaction, a versatile method for synthesizing tetrahydroquinolines and quinolines, DFT studies have been used to understand the regioselectivity and stereoselectivity of the [4+2] cycloaddition mechanism. thieme-connect.de Such studies on this compound could predict its behavior in similar multicomponent reactions, guiding synthetic efforts to achieve desired products. For instance, the regioselectivity of electrophilic cyclization of N-(2-alkynyl)anilines to form substituted quinolines is influenced by the electronic nature of the substituents on the aniline (B41778) ring. nih.gov
Molecular Recognition and Binding Mode Predictions
Understanding how a molecule like this compound interacts with other molecules, particularly biological macromolecules like proteins or DNA, is crucial for its potential applications. Molecular docking and other computational techniques can predict these interactions without relying on direct biological efficacy data.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against various protein targets to profile its potential interactions. Quinolone derivatives are known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govresearchgate.net
A theoretical docking study of this compound into the active site of S. aureus DNA gyrase would likely reveal key interactions. The quinoline ring system could engage in π-π stacking with aromatic residues like tyrosine or phenylalanine in the binding pocket. The amino group at C5 could act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the fluorine atom at C8 could act as hydrogen bond acceptors. researchgate.net The methyl group at C2 might fit into a hydrophobic pocket.
The binding energy, a score calculated by the docking program, would provide an estimate of the binding affinity. A more negative binding energy generally suggests a more stable complex.
Table 2: Hypothetical Ligand-Target Interactions for this compound with a Generic Protein Target
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Target |
| Hydrogen Bond | 5-Amino group (donor) | Aspartic Acid, Glutamic Acid (acceptor) |
| Hydrogen Bond | Quinoline Nitrogen (acceptor) | Serine, Threonine (donor) |
| Hydrogen Bond | 8-Fluoro group (acceptor) | Arginine, Lysine (donor) |
| π-π Stacking | Quinoline ring system | Tyrosine, Phenylalanine, Tryptophan |
| Hydrophobic Interaction | 2-Methyl group | Leucine, Isoleucine, Valine |
This table is illustrative and outlines the types of chemical interactions that could be predicted through molecular docking simulations.
Computational studies can go beyond predicting interactions and help establish design principles for new molecules with tailored recognition properties. By systematically modifying the structure of this compound in silico and evaluating the effect on its interaction profile, researchers can identify key structural motifs for improved binding or selectivity.
One powerful technique is 3D-Quantitative Structure-Activity Relationship (3D-QSAR), which correlates the 3D structural features of a series of compounds with their properties. nih.gov By building a 3D-QSAR model for a set of quinoline derivatives, one could generate contour maps that indicate where steric bulk or specific electrostatic properties (positive or negative) would be favorable for binding to a particular target.
Furthermore, the design of "capping arene" ligands, where a quinoline moiety is used to control the steric and electronic environment around a metal center, demonstrates how these principles can be applied in coordination chemistry. nih.govacs.org The substituents on the quinoline ring, such as the amino and fluoro groups in this compound, would play a crucial role in tuning these properties. The electron-donating amino group would increase the electron density of the aromatic system, potentially enhancing its ability to act as a π-donor, while the electron-withdrawing fluoro group would have the opposite effect. These modifications directly influence the ligand's interaction with a metal center or a protein binding site. The principle of π–π stacking is also a significant factor in the self-assembly and molecular recognition of quinoline-based ligands. rsc.org
Applications of 5 Amino 8 Fluoro 2 Methylquinoline and Its Derivatives As Chemical Tools
Role as a Versatile Synthetic Intermediate and Building Block
Quinoline (B57606) and its derivatives are fundamental building blocks in organic synthesis due to their reactive sites that allow for various chemical modifications. This versatility enables the construction of more complex molecular architectures.
The quinoline core is a common starting point for the synthesis of fused heterocyclic systems. For instance, the amino group on the quinoline ring can be a key functional group for building new rings. A notable example is the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates. This multi-step synthesis begins with the bromination of 8-hydroxyquinoline (B1678124), followed by nitration and subsequent reduction to yield 5-amino-7-bromoquinolin-8-ol. This intermediate is then reacted with various sulfonyl chlorides to produce the final sulfonate derivatives nih.gov.
Another synthetic strategy involves the use of 8-hydroxyquinoline derivatives to create novel 3,4,5-trisubstituted triazoles. The synthesis is achieved by reacting 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine hydrate and phenyl isocyanate to form a thiourea (B124793) derivative. Subsequent ring closure leads to the formation of a 3-mercapto-1,2,4-triazole derivative attached to the quinoline scaffold nih.gov. These examples, while not starting directly from 5-Amino-8-fluoro-2-methylquinoline, illustrate the potential of the aminoquinoline framework as a precursor for complex heterocyclic systems. During the last decade, quinoline derivatives have been shown to be useful starting materials for the synthesis of a great variety of functionalized polynuclear heterocyclic systems researchgate.net.
The rigid structure of the quinoline ring system makes it an excellent scaffold for the assembly of complex molecules in multi-step organic synthesis. The functional groups on the quinoline ring can be sequentially modified to build intricate molecular designs.
For example, a series of multitargeted 8-hydroxyquinoline derivatives have been prepared through a multi-step synthesis. The process starts with the chloromethylation of 8-hydroxyquinoline. This is followed by a reaction with tert-butylpiperazine-1-carboxylate and subsequent deprotection. The final step involves reacting the resulting compound with appropriate cinnamic or hydroxycinnamic acids to yield the target molecules nih.gov.
In another instance, two series of 8-hydroxyquinolines were synthesized in a multi-step process that involved protecting the amino group, forming a carboxamide, and then deprotecting the primary amine. This amine then reacts with a substituted 8-hydroxycarbaldehyde through reductive amination to yield the final product nih.gov. These synthetic routes highlight the utility of the quinoline scaffold in constructing complex molecules with potential biological activities.
Development of Fluorescent Probes and Chemical Sensors (non-clinical)
Quinoline derivatives are widely used in the development of fluorescent probes and chemical sensors due to their inherent photophysical properties. The quinoline ring system can act as a fluorophore, and its fluorescence can be modulated by the presence of specific analytes.
The design of quinoline-based fluorophores often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the fluorescence properties. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline are common choices for fluorogenic chelators for metal ions nih.gov.
For example, 8-hydroxyquinoline benzoates have been developed as a new class of 8-hydroxyquinoline derivatives for highly sensitive fluorescent chemosensors for transition metal ions. These compounds exhibit a significant fluorescence enhancement in the presence of metal ions like Hg2+ and Cu2+ researchgate.net. This enhancement is attributed to the suppression of radiationless transitions upon metal ion binding.
The fluorescence of quinoline-based probes can be influenced by various factors, including the solvent environment and the presence of metal ions. The nitrogen atom in the quinoline ring provides a good coordination site for metal ions, leading to the formation of highly fluorescent complexes nih.gov.
Quinoline-based fluorescent probes have found significant application in the in vitro detection of various metal ions. The ability of the quinoline scaffold to chelate metal ions and produce a corresponding change in fluorescence makes it a valuable tool for chemical sensing.
A review of 8-hydroxyquinoline-based fluorescent chemosensors highlights their progress in detecting a wide range of metal ions, including Fe3+, Al3+, Ag+, Hg2+, Cu2+, Pd2+, Zn2+, Cr3+, Cd2+, Mn2+, Ca2+, and K+ nih.gov. These sensors are valued for their sensitivity and selectivity, often displaying distinct color changes for different metal ions nih.gov.
For instance, five new metal-organic frameworks (MOFs) assembled using a novel 8-hydroxyquinolinate derivative have demonstrated highly sensitive detection of Fe3+ ions in water, even in the presence of other interfering metal cations nih.gov. Similarly, 5-chloromethyl-8-hydroxyquinoline has been used as a colorimetric sensor for the detection of Fe(II) ions in aqueous solutions, showing a distinct color change from yellow to green upon binding ou.ac.lk. Furthermore, diaza-18-crown-6 hydroxyquinoline derivatives have been shown to bind Mg(II) with high affinity and exhibit a strong fluorescence increase upon binding, making them effective indicators for magnesium in living cells nih.gov.
Table 1: Examples of Quinoline-Based Fluorescent Probes for Metal Ion Detection
| Quinoline Derivative | Target Analyte | Detection Method | Reference |
| 8-Hydroxyquinoline Benzoates | Hg2+, Cu2+ | Fluorescence Enhancement | researchgate.net |
| 8-Hydroxyquinolinate-Based MOF | Fe3+ | Luminescence | nih.gov |
| 5-Chloromethyl-8-hydroxyquinoline | Fe(II) | Colorimetric | ou.ac.lk |
| Diaza-18-crown-6 Hydroxyquinoline | Mg(II) | Fluorescence Enhancement | nih.gov |
Utilization in Materials Science Research
While direct applications of this compound in materials science are not extensively documented, research on the closely related compound, 5-amino-8-hydroxyquinoline (5A8Q), provides strong indications of its potential in this field. The ability of the aminoquinoline scaffold to be incorporated into polymers and to form metal complexes makes it a promising candidate for various materials science applications.
Novel fibrous materials with diverse biological properties have been fabricated by electrospinning solutions of poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (CMC) containing 5-amino-8-hydroxyquinoline (5A8Q) nih.govnih.gov. These materials, along with their Cu2+ and Fe3+ complexes, have demonstrated good antibacterial and antifungal efficacy nih.govnih.gov. The presence of 5A8Q and its metal complexes within the fibrous mats resulted in a significant decrease in the viability of cancer cells nih.gov. These findings suggest the potential for developing wound healing materials and drug delivery systems for local therapy nih.govnih.gov.
Furthermore, tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized and characterized for their use as anode buffer layers in inverted organic solar cells researchgate.net. These complexes were found to perform well as charge transporting buffer layers between the photoactive layer and the gold anode researchgate.net. The 5-amino substitution on the hydroxyquinoline ligand was shown to directly correlate with the position of the HOMO levels in the complexes, while the LUMO levels remained unaffected researchgate.net. This ability to tune the electronic properties through substitution highlights the potential of aminoquinoline derivatives in the development of organic electronic devices.
Organic Light-Emitting Diode (OLED) Components
Derivatives of the quinoline structure, particularly those based on 8-hydroxyquinoline, are foundational in the field of organic electronics. While research specifically detailing the role of this compound is not extensively publicized, the applications of its close structural analogs provide a clear indication of its potential. Metal complexes of substituted quinolines are widely used as emissive and electron-transporting materials in OLEDs.
For instance, aluminum(III) complexes of 8-hydroxyquinoline derivatives are known for their luminescence and stability. Modifications at the 5-position, such as the introduction of an amino group, have been shown to directly influence the electronic properties of these complexes. Studies on tris-(5-amino-8-hydroxyquinoline)aluminum complexes revealed that the amino substituent elevates the Highest Occupied Molecular Orbital (HOMO) energy level without affecting the Lowest Unoccupied Molecular Orbital (LUMO). This property is crucial for tuning the charge injection and transport characteristics in multilayer OLED devices. Although these specific amino-substituted complexes can exhibit lower emission properties compared to the parent tris(8-hydroxyquinoline)aluminum (Alq₃), they function effectively as charge-transporting buffer layers between the photoactive layer and the anode in organic solar cells, a technology closely related to OLEDs.
Furthermore, zinc(II) complexes involving 2-methyl-8-quinolinol have been successfully employed as dopants in the emissive layer of OLEDs to produce green electroluminescence. Devices fabricated with these zinc complexes have shown emission wavelengths between 517 nm and 539 nm. The concentration of the dopant is a critical factor, as higher levels can lead to charge trapping and efficiency loss through self-quenching. The unique electronic properties offered by the fluorinated quinoline structure are also leveraged in the synthesis of advanced OLED materials, contributing to the development of brighter and more efficient display technologies.
Coordination Chemistry and Metal Complexation (as a ligand)
The 8-aminoquinoline and 8-hydroxyquinoline scaffolds are powerful bidentate ligands, capable of forming stable chelate complexes with a wide array of transition metal ions. The nitrogen atom of the quinoline ring and the nitrogen or oxygen atom of the substituent at the 8-position act as a potent (N,N) or (N,O) donor set, respectively. This chelating ability is central to their function in various chemical contexts.
Derivatives such as 5-amino-8-hydroxyquinoline readily form complexes with biologically significant metal ions like Cu²⁺ and Fe³⁺. The formation of these metal complexes is a key aspect of their biological activity and demonstrates their robust chelating nature. The resulting complexes often exhibit distinct geometries, such as square planar or octahedral, depending on the metal center and coordination environment.
In the realm of organometallic chemistry, 8-aminoquinoline derivatives serve as ligands for precious metals like rhodium (Rh) and ruthenium (Ru). They are used to create half-sandwich "piano-stool" complexes, where the metal is also coordinated to a π-bound ligand like a pentamethylcyclopentadienyl (Cp*) or p-cymene ring. These complexes are noted for their high stability in solution across a wide pH range. The properties of these metal complexes can be finely tuned by modifying the substituents on the quinoline ring, making them valuable tools for catalyst development and medicinal chemistry research. The table below summarizes examples of metal complexes formed with derivatives of the core quinoline structure.
| Metal Ion | Ligand Type | Resulting Complex Type | Notable Properties |
| Al(III) | 5-Amino-8-hydroxyquinoline | Tris-chelate complex | Tunable HOMO level, used as buffer layer in organic electronics |
| Zn(II) | 2-Methyl-8-quinolinol | Chelate complex | Green electroluminescence in OLEDs |
| Cu(II) | 5-Amino-8-hydroxyquinoline | Chelate complex | Biologically active, stable complex formation |
| Fe(III) | 5-Amino-8-hydroxyquinoline | Chelate complex | Biologically active, stable complex formation |
| Rh(I) | Chiral 8-amino-tetrahydroquinoline | Half-sandwich (piano-stool) | Catalytically active in asymmetric synthesis |
| Ru(II) | Chiral 8-amino-tetrahydroquinoline | Half-sandwich (piano-stool) | Catalytically active in asymmetric synthesis |
Role in Catalyst Design and Development
The ability of this compound derivatives to act as tunable ligands for transition metals makes them highly valuable in the design and development of novel catalysts. Their rigid backbone and functional groups allow for the creation of well-defined steric and electronic environments around a metal center, which is crucial for achieving high activity and selectivity in catalytic transformations.
A significant application of quinoline derivatives is in the field of asymmetric catalysis, where chiral ligands are used to synthesize enantiomerically enriched products. Chiral diamines based on a 2-methyl substituted 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) of imines. mdpi.comnih.govresearchgate.net
In this context, rhodium and ruthenium Cp* complexes featuring these chiral ligands have been developed. The rhodium-based catalysts, in particular, proved to be the most effective in terms of both reactivity and enantioselectivity for the reduction of substituted dihydroisoquinolines. mdpi.com While the enantiomeric excess (ee) values achieved were modest (up to 69%), the catalysts provided excellent conversion rates, even for sterically hindered substrates. mdpi.com The performance of these catalytic systems highlights the potential for designing new chiral catalysts based on the 2-methyl-8-aminoquinoline framework. mdpi.com The results of the asymmetric transfer hydrogenation of a model substrate are detailed in the table below.
| Substrate | Catalyst (Metal-Ligand Complex) | Conversion (%) | Enantiomeric Excess (ee %) |
| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(Me-CAMPY)]Cl | >99 | 69 |
| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [IrCpCl(Me-CAMPY)]Cl | 10 | 10 |
| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [Ru(p-cymene)Cl(Me-CAMPY)]Cl | No Reaction | N/A |
Data sourced from a study on the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com
The 8-aminoquinoline moiety has also been used as a directing group in nickel-catalyzed hydroamination reactions, showcasing its utility in controlling regioselectivity for C-N bond formation. acs.org
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While the quinoline motif is present in various organocatalysts, specific applications of this compound or its direct derivatives as standalone organocatalysts are not prominently featured in available research. The primary catalytic role of this class of compounds, as documented in scientific literature, is as ligands that modify the behavior of a central metal atom in asymmetric metal catalysis. The development of organocatalysts based on this specific scaffold remains an area for future exploration.
Future Perspectives and Emerging Research Directions
Development of Novel and More Efficient Synthetic Routes
While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational, future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to access 5-Amino-8-fluoro-2-methylquinoline and its derivatives. nih.govresearchgate.net Emerging strategies aim to improve yields, reduce waste, and allow for greater molecular diversity from simple starting materials.
Key areas for development include:
Multicomponent Reactions (MCRs) : One-pot MCRs represent a highly efficient approach, combining multiple reactants in a single step to form complex products, thereby minimizing purification steps and solvent usage. frontiersin.org The development of an MCR strategy for this compound would enable the rapid generation of a library of analogues for screening purposes.
Palladium-Catalyzed Cross-Coupling : Modern synthetic methods, such as regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), offer precise control over the introduction of substituents onto the quinoline core. nih.gov This technique could be adapted to build upon the this compound scaffold, attaching diverse chemical moieties to tune its properties.
Green Chemistry Approaches : The use of eco-friendly reaction conditions, such as ultrasound irradiation or metal-free catalysts, is a growing trend in chemical synthesis. nih.gov Research into applying these green protocols to the synthesis of fluorinated quinolines could lead to more sustainable and cost-effective production methods. nih.gov
Innovative Cyclization and Functionalization : Recent breakthroughs include novel cyclization methods and dearomative photocycloadditions that can transform simple quinolines into complex 2D/3D fused frameworks. acs.orgsciencedaily.com Applying such innovative strategies could yield entirely new classes of compounds derived from this compound.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions (MCRs) | Multiple reactants are combined in a single reaction vessel to form a complex product. frontiersin.org | High efficiency, reduced waste, rapid library generation. frontiersin.org |
| Palladium-Catalyzed Cross-Coupling | Uses a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds. nih.gov | High regioselectivity, functional group tolerance, modular approach to derivatives. nih.gov |
| Green Chemistry Protocols | Employs environmentally benign conditions, such as ultrasound or metal-free catalysts. nih.gov | Reduced environmental impact, potentially lower cost, increased safety. nih.gov |
| Novel Cycloadditions | Advanced chemical reactions, including light-induced cycloadditions, to build complex fused rings. sciencedaily.com | Access to novel and complex 3D molecular architectures. sciencedaily.com |
Exploration of Uncharted Chemical Reactivity and Stereoselective Transformations
The reactivity of this compound is not yet fully explored. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the aromatic system presents intriguing possibilities for novel chemical transformations. Future research should focus on leveraging these electronic properties to control reaction regioselectivity.
Furthermore, the development of stereoselective transformations is a critical frontier. While the parent molecule is achiral, its derivatives can possess stereocenters, which are crucial for biological applications. Drawing inspiration from the synthesis of complex fluorinated amino acids, where stereochemistry is paramount, methods could be developed for the enantioselective or diastereoselective functionalization of this compound. nih.gov This could involve the use of chiral catalysts or auxiliaries to guide reactions at the methyl group, the amino group, or positions on the quinoline rings, leading to the synthesis of single-enantiomer products with precisely defined three-dimensional structures.
Integration of this compound into Advanced Chemical Biology Tool Development
The structural motifs within this compound make it an excellent candidate for the development of sophisticated chemical biology tools. The quinoline core is a well-established fluorophore, and its photophysical properties can be finely tuned through chemical modification. nih.govossila.com
Future research could focus on:
Fluorescent Probes : The compound could serve as the core scaffold for novel fluorescent dyes for live-cell imaging. nih.gov The amino group provides a convenient attachment point for targeting ligands (e.g., peptides, small molecules) that direct the probe to specific organelles or proteins. The fluorine atom can enhance photostability and modulate the emission wavelength.
Bioactive Scaffolds : The related compound 5-amino-8-hydroxyquinoline is known to possess significant antiproliferative and antimicrobial activities, partly due to its ability to chelate metal ions. nih.gov It is plausible that this compound could be a scaffold for new therapeutic agents. Its derivatives could be synthesized and screened for various biological activities, including as anticancer or antimicrobial agents. researchgate.netnih.gov
Computational Design and Rational Synthesis of Next-Generation Quinoline-Based Molecular Architectures
Computational chemistry offers a powerful paradigm for accelerating the discovery of new molecules with desired properties, moving beyond trial-and-error synthesis. mdpi.com By using in silico techniques, researchers can design and predict the properties of novel derivatives of this compound before committing to their synthesis.
Emerging research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be built to correlate the chemical structures of quinoline derivatives with their biological activities. rsc.orgresearchgate.net Such models can predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds.
Molecular Docking and Dynamics : These computational tools can simulate how a molecule interacts with a biological target, such as an enzyme's active site. nih.govnih.gov Researchers can use docking to design derivatives of this compound that bind with high affinity and specificity to a target protein, potentially leading to the development of new enzyme inhibitors. nih.govnih.gov Molecular dynamics simulations can further validate the stability of these interactions over time. rsc.orgnih.gov This rational design approach streamlines the development process, saving time and resources in the search for next-generation drugs and molecular probes. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-8-fluoro-2-methylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and amination steps. For fluorinated quinolines, microwave-assisted methods using KF·2H₂O under controlled temperature (80–120°C) can improve regioselectivity and reduce side reactions . Precursor selection (e.g., 8-hydroxy-2-methylquinoline derivatives) and protecting group strategies (e.g., acetyl for amino groups) are critical to avoid unwanted substitutions. Yield optimization requires monitoring pH (neutral to slightly acidic) and reaction time (12–24 hours) .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Combine spectroscopic and computational techniques:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with analogous compounds like 5-azidomethyl-8-hydroxyquinoline .
- X-ray crystallography : Resolve crystal structures to confirm substituent positions and hydrogen bonding patterns .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian with B3LYP/6-31G(d) basis sets .
Q. What are the primary applications of this compound in biological systems?
- Methodological Answer : The compound’s fluorinated and methylated structure enhances its utility as a:
- Zinc sensor : Modify the 8-position with amido groups to improve chelation-enhanced fluorescence (e.g., quantum yield increases from 0.004 to 0.70 in analogous 8-hydroxy-2-methylquinoline derivatives) .
- Antimicrobial agent : Test against Gram-negative bacteria by evaluating MIC (minimum inhibitory concentration) in agar dilution assays .
Advanced Research Questions
Q. How can fluorescence properties of this compound be optimized for zinc detection in live-cell imaging?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to blue-shift emission (e.g., 70 nm shift reported in 8-hydroxyquinoline derivatives) .
- Solvent screening : Use polar aprotic solvents (e.g., DMF) to stabilize excited states and enhance quantum yield .
- Two-photon microscopy : Validate probe performance in HEK293 cells using Zn²⁺-specific chelators (e.g., TPEN) as controls .
Q. What strategies resolve contradictions in reported fluorescence data for quinoline-based probes?
- Methodological Answer : Address discrepancies via:
- Control experiments : Test for interference from competing ions (e.g., Fe³⁺, Cu²⁺) using EDTA buffer systems .
- Computational modeling : Compare experimental Stokes shifts with TD-DFT predictions to identify structural outliers .
- Batch standardization : Ensure consistent purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the methyl group at the 2-position influence the electrochemical behavior of this compound?
- Methodological Answer :
- Cyclic voltammetry : Perform in anhydrous acetonitrile with 0.1 M TBAPF₆ as supporting electrolyte. The methyl group stabilizes the radical intermediate, reducing oxidation potential by ~0.2 V compared to non-methylated analogs .
- DFT analysis : Calculate spin densities to correlate methyl substitution with redox stability .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
